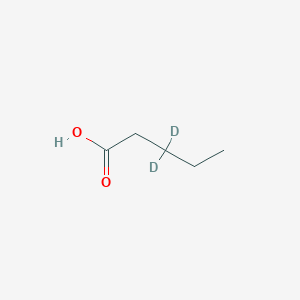

Pentanoic-3,3-D2 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

104.14 g/mol |

IUPAC Name |

3,3-dideuteriopentanoic acid |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2 |

InChI Key |

NQPDZGIKBAWPEJ-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)CC(=O)O |

Canonical SMILES |

CCCCC(=O)O |

Origin of Product |

United States |

Use As a Tracer in Metabolic Pathway Elucidation

Pentanoic-3,3-D2 acid can be introduced into cell cultures or administered to laboratory animals to trace the metabolic fate of pentanoic acid. beilstein-journals.org As the labeled compound is metabolized, the deuterium (B1214612) atoms serve as a "flag," allowing for the identification of downstream metabolites using mass spectrometry. By analyzing the mass spectra of various biomolecules isolated from the system, researchers can identify which molecules have incorporated the deuterated carbon backbone of pentanoic acid. This information is crucial for mapping out metabolic pathways and understanding how the body processes short-chain fatty acids.

For instance, studies could investigate the extent to which pentanoic acid is elongated to form longer-chain fatty acids, or if it is broken down through beta-oxidation. The presence of the deuterium label in these metabolic products provides direct evidence of their origin from the administered this compound.

Role As an Internal Standard in Quantitative Bioanalysis

In the field of metabolomics and clinical chemistry, accurate quantification of endogenous metabolites is paramount. Pentanoic-3,3-D2 acid serves as an ideal internal standard for the measurement of unlabeled pentanoic acid in biological matrices such as plasma, urine, or tissue extracts. symeres.com

Because it is chemically identical to the analyte of interest (pentanoic acid), it exhibits the same behavior during sample extraction, derivatization, and chromatographic separation. However, its different mass allows it to be distinguished from the unlabeled compound by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any sample loss during processing will affect both the labeled standard and the unlabeled analyte equally. This allows for a ratiometric measurement that provides a highly accurate and precise quantification of the endogenous pentanoic acid concentration.

Application in Investigating the Kinetic Isotope Effect

Strategies for Deuterium Incorporation at Aliphatic C-H Bonds

The selective deuteration of aliphatic C-H bonds, which are typically unreactive, presents a considerable synthetic challenge. chemrxiv.org Recent breakthroughs have largely been driven by advances in transition-metal catalysis. Palladium-catalyzed hydrogen-isotope exchange (HIE) has emerged as a powerful tool. thieme-connect.comsnnu.edu.cn These methods often employ a directing group within the substrate to guide the catalyst to a specific C-H bond. For carboxylic acids, the carboxyl group itself can serve as a directing group, facilitating deuteration at positions in close proximity. chemrxiv.orgsnnu.edu.cn

A notable strategy involves the reversible activation of C-H bonds. acs.orgnih.gov Research has demonstrated that palladium complexes, often in conjunction with specifically designed ligands, can catalyze the deuteration of free carboxylic acids at the β-methylene position. chemrxiv.orgacs.org This approach is particularly relevant for the synthesis of this compound. The process often utilizes heavy water (D₂O) or other deuterated solvents as the deuterium source, making it an economically viable and straightforward method. thieme-connect.comresearchgate.net

Alternative strategies include photochemical methods, which can promote decarboxylative deuteration or activate C-H bonds under mild, metal-free conditions. researchgate.netresearchgate.net Additionally, functional group transformations, such as the reductive deuteration of a ketone or an alkene using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄), provide reliable, albeit less direct, pathways to specific deuteration patterns. acs.orgepj-conferences.orgmdpi.com

Targeted Synthesis of this compound

The synthesis of this compound (CAS No. 83741-74-6) requires a method that selectively targets the C-3 position of the pentanoic acid backbone. chemicalbook.comguidechem.com This can be achieved through direct C-H activation or by a functional group-based approach.

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound.

Pathway 1: Direct C-H Deuteration This approach utilizes pentanoic acid as the direct precursor. Based on recent advancements, a palladium-catalyzed HIE reaction can be employed to target the β-methylene C-H bonds. chemrxiv.orgnih.gov The carboxylic acid moiety directs the palladium catalyst to activate the β-C(sp³)–H bonds, facilitating exchange with a deuterium source. A novel class of ethylenediamine-based ligands has been shown to be particularly effective for this transformation, enabling the functionalization of previously non-activated methylene (B1212753) positions. chemrxiv.orgacs.org The reaction proceeds via a palladacycle intermediate, with a deuterated solvent like d₁-hexafluoroisopropanol (d₁-HFIP) or simply D₂O providing the deuterium atoms. chemrxiv.org

Pathway 2: Functional Group Manipulation An alternative route involves starting with a precursor already functionalized at the C-3 position. A suitable precursor is 3-oxopentanoic acid or its ester derivative. The synthesis would proceed via the following steps:

Preparation of Precursor: Synthesis of ethyl 3-oxopentanoate.

Reductive Deuteration: Reduction of the ketone at the C-3 position using a deuterium-donating reducing agent. While standard reagents like sodium borohydride (B1222165) would yield an alcohol, a two-step approach involving conversion to a dithiane and subsequent reduction with a deuteride source, or a Wolff-Kishner or Clemmensen reduction under deuterated conditions, could achieve the desired transformation to the C-D₂ methylene group. A more direct method is the reductive deuteration of an acyl chloride precursor using samarium(II) iodide and D₂O. mdpi.com

For the direct C-H deuteration pathway, optimization of reaction conditions is crucial for achieving high isotopic enrichment and yield. A common strategy involves first optimizing the reverse reaction, the de-deuteration of a labeled substrate, which can be more straightforward to monitor and does not require expensive deuterated solvents for the optimization phase. chemrxiv.orgthieme-connect.com

Key parameters for optimization include the catalyst system, solvent, and temperature. A systematic screening of ligands is essential; studies have shown that moving from simple phosphine (B1218219) ligands to more complex, custom-designed ethylenediamine-based ligands can dramatically improve reactivity and selectivity for the β-position. chemrxiv.org The choice of deuterium source and co-solvent also plays a critical role.

Below is a representative table illustrating the optimization of a β-deuteration reaction, based on findings for similar carboxylic acids. chemrxiv.org

| Entry | Ligand | Deuterium Source | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| 1 | Ligand L1 (Simple Phosphine) | D₂O | 15 | 30 |

| 2 | Ligand L6 (Ethylenediamine-based) | D₂O | 45 | 75 |

| 3 | Ligand L6 (Ethylenediamine-based) | d₁-HFIP/D₂O | 69 | >95 |

The purification of isotopically labeled compounds is a critical step to ensure the removal of any unreacted starting material, partially deuterated species, and reaction byproducts. moravek.com High-Performance Liquid Chromatography (HPLC) is a reliable and widely used technique for the purification of non-volatile compounds like carboxylic acids. moravek.comacs.org A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like formic acid) can effectively separate this compound from its non-deuterated counterpart and other impurities.

Following chromatographic separation, the collected fractions are typically analyzed for purity before the solvent is removed, often by lyophilization or rotary evaporation, to yield the final, highly purified product. The chemical purity is paramount as impurities could compromise the results of studies where the labeled compound is used. moravek.com

Assessment of Isotopic Enrichment and Regioselectivity in Deuteration

After synthesis and purification, the final product must be rigorously analyzed to confirm its identity, isotopic purity, and the specific location of the deuterium atoms. rsc.org This is typically accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the precise location of the deuterium labels. wikipedia.orgbrightspec.com

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the protons at the C-3 position (a triplet in the unlabeled compound) will be absent or significantly diminished, confirming the regioselectivity of the deuteration.

²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the C-3 position, providing direct evidence of deuterium incorporation at that site. nih.gov

¹³C NMR: The carbon NMR spectrum will also show a characteristic change. The signal for the C-3 carbon, a triplet in the ¹H-coupled spectrum of the unlabeled compound, will appear as a quintet in the deuterated product due to coupling with the two deuterium atoms (spin I=1).

A combined approach using both ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

The following table summarizes the expected analytical data for successfully synthesized this compound.

| Technique | Parameter | Expected Result for this compound |

|---|---|---|

| HR-MS | Molecular Ion [M-H]⁻ | m/z corresponding to C₅H₇D₂O₂⁻ (calc. ~103.07) |

| ¹H NMR | Signal for C-3 Protons | Absent or greatly reduced intensity |

| ²H NMR | Deuterium Signal | Resonance present at the chemical shift of C-3 protons |

| ¹³C NMR | Signal for C-3 Carbon | Shows C-D coupling (e.g., a quintet) |

| - | Isotopic Purity | Typically >95% as determined by MS and NMR rsc.org |

Analytical Characterization and Quality Control of this compound

The quality control of isotopically labeled compounds such as this compound is fundamental to ensure the reliability of experimental results. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose, providing detailed information about the compound's structure, isotopic purity, and the specific location of the deuterium labels.

Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for confirming the mass of the molecule and assessing the degree of deuteration.

Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. For carboxylic acids, one of the most characteristic fragmentation pathways is the McLafferty rearrangement. jove.com In unlabeled pentanoic acid, this involves the transfer of a hydrogen atom from the γ-carbon (C-4) to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule, resulting in a fragment ion at a mass-to-charge ratio (m/z) of 60. youtube.com

In this compound, the molecular ion peak is expected at m/z 104, reflecting the incorporation of two deuterium atoms in place of hydrogen (the molecular weight of unlabeled pentanoic acid is 102.13 g/mol ). Since the deuterium atoms are located at the β-position (C-3), they are not directly involved in the standard McLafferty rearrangement, which involves γ-hydrogens. Therefore, the rearrangement still occurs, leading to the loss of propene and the formation of a radical cation. However, the resulting fragment contains the CD2 group, and its predicted m/z value would be 62. The observation of this shifted fragment is a strong indicator that the deuterium atoms are not at the γ-position.

Other significant fragmentation pathways for aliphatic carboxylic acids include the loss of alkyl radicals. youtube.com The fragmentation pattern of this compound would be expected to show specific losses that help confirm the label's position. For example, the loss of an ethyl radical (•CH2CH3) would result in a fragment ion at m/z 75, while the loss of a deuterated propyl radical (•CH2CD2CH3) is not an expected primary fragmentation.

Table 1: Predicted EI-MS Fragmentation for this compound

| Predicted m/z | Fragment Identity | Notes |

|---|---|---|

| 104 | [M]+• | Molecular ion of this compound (C₅H₈D₂O₂). |

| 89 | [M - CH₃]+ | Loss of a methyl radical. |

| 75 | [M - C₂H₅]+ | Loss of an ethyl radical from the end of the chain. |

| 62 | [C₂H₂D₂O₂]+• | Result of McLafferty rearrangement, characteristic for deuteration at C-3. |

| 45 | [COOH]+ | Carboxyl group fragment, common in carboxylic acid spectra. youtube.com |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). This allows for the differentiation between compounds with the same nominal mass but different atomic compositions.

For this compound, the expected molecular formula is C₅H₈D₂O₂. By calculating the theoretical exact mass based on the most abundant isotopes of carbon, hydrogen, deuterium, and oxygen, and comparing it to the experimentally measured mass from HRMS, the molecular formula can be confidently confirmed.

Calculated Exact Mass of C₅H₈D₂O₂: 104.08063 u

Experimental HRMS Measurement: A value matching the theoretical mass within a few parts per million (ppm) error confirms the elemental composition and, by extension, the successful incorporation of two deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Isotopic Enrichment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For isotopically labeled compounds, different NMR techniques can be used to confirm the position and extent of labeling.

¹H NMR spectroscopy detects the signals from hydrogen-1 nuclei. In the case of this compound (CH₃CH₂CD₂CH₂COOH), the most notable feature in its ¹H NMR spectrum, when compared to unlabeled pentanoic acid, is the complete absence of the signal corresponding to the protons at the C-3 position.

Furthermore, the deuteration at C-3 simplifies the signals of the adjacent methylene protons at C-2 and C-4.

C-2 Protons: The protons on the carbon alpha to the carboxyl group (α-protons) typically appear around 2.2-2.5 ppm. jove.com In the unlabeled compound, this signal is a triplet due to coupling with the C-3 protons. In this compound, this coupling is removed, and the signal simplifies to a singlet (or a very closely spaced triplet due to the much smaller ²J(H,D) coupling).

C-4 Protons: This signal, typically a sextet in the unlabeled compound due to coupling with both C-3 and C-5 protons, simplifies to a triplet because it is only coupled to the C-5 methyl protons.

C-5 Protons: The terminal methyl group protons remain as a triplet, coupled to the C-4 methylene protons.

-COOH Proton: The carboxylic acid proton appears as a broad singlet, typically far downfield (9-12 ppm), and its chemical shift is concentration-dependent. jove.com

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Position | Structure | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| -COOH | -COOH | ~10-12 | Broad Singlet | 1H |

| C-2 | -CD₂CH₂COOH | ~2.3 | Singlet | 2H |

| C-4 | CH₃CH₂CD₂- | ~1.5 | Triplet | 2H |

| C-5 | CH₃CH₂CD₂- | ~0.9 | Triplet | 3H |

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), an enriched sample like this compound will show a strong signal. wikipedia.org The key advantage of ²H NMR is its ability to confirm the exact location of the deuterium label. magritek.com

For this compound, the ²H NMR spectrum is expected to show a single resonance peak. The chemical shift of this peak would correspond to the C-3 position in the carbon chain, providing unequivocal evidence for the site-specific deuteration. The absence of signals at other chemical shifts confirms the isotopic purity and specificity of the labeling.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In deuterated compounds, the presence of deuterium has two main effects on the ¹³C NMR spectrum:

C-D Coupling: The signal for the carbon atom directly bonded to deuterium (C-3 in this case) will be split into a multiplet due to one-bond carbon-deuterium coupling (¹J(C,D)). Since deuterium has a spin I=1, the signal for the C-3 carbon will appear as a triplet.

Isotope Shift: The substitution of hydrogen with deuterium causes a small change in the chemical shift of the attached carbon and adjacent carbons. The most significant is the "α-isotope shift," where the deuterated carbon (C-3) resonates at a slightly higher field (lower ppm value) compared to its non-deuterated counterpart. Smaller "β-isotope shifts" may also be observed for the adjacent C-2 and C-4 carbons. researchgate.net

Table 3: Predicted ¹³C NMR Data and Deuterium Effects for this compound

| Carbon Position | Predicted δ (ppm) | Multiplicity (in 13C Spectrum) | Expected Deuterium Effect |

|---|---|---|---|

| C-1 (-COOH) | ~179 | Singlet | Minimal to no shift. |

| C-2 (-CH₂-) | ~34 | Singlet | Slight upfield β-isotope shift. |

| C-3 (-CD₂-) | ~26 | Triplet (due to ¹J(C,D)) | Significant upfield α-isotope shift. |

| C-4 (-CH₂-) | ~22 | Singlet | Slight upfield β-isotope shift. |

| C-5 (-CH₃) | ~13 | Singlet | Minimal to no shift. |

Chromatographic Methods for Chemical Purity and Isomeric Separation

The rigorous quality control of isotopically labeled compounds such as this compound is essential to ensure their suitability for use in metabolic research, clinical diagnostics, and as internal standards in quantitative analysis. Chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone for assessing the chemical purity and isotopic enrichment of this compound. These methods are designed to separate this compound from unlabeled analogues, other fatty acids, and any impurities that may have arisen during its synthesis.

High-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques employed for this purpose. The choice between GC and HPLC often depends on the sample matrix, the required sensitivity, and whether derivatization is desirable. gerli.com For this compound, both methods offer unique advantages in providing a comprehensive profile of the sample's composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids. Due to its high chromatographic resolution, GC is exceptionally well-suited for separating isomeric fatty acids. nih.gov For the analysis of this compound, derivatization is typically required to increase its volatility and improve peak shape. A common approach is the conversion of the carboxylic acid to its methyl ester derivative (FAME), often using reagents like deuterated methanol (B129727) (CD3OD) to introduce an additional mass tag for specialized studies. nih.gov

The separation is generally achieved on a polar capillary column. The subsequent detection by mass spectrometry allows for the clear differentiation between the deuterated analyte and any non-deuterated pentanoic acid based on their distinct mass-to-charge (m/z) ratios. nih.gov Furthermore, GC can separate deuterated compounds from their protiated (non-deuterated) counterparts, a phenomenon known as the chromatographic H/D isotope effect, where the deuterated species often exhibits a slightly shorter retention time. nih.gov This effect, combined with mass analysis, provides a dual confirmation of isotopic purity.

The following table outlines a typical GC-MS method for assessing the purity of a derivatized this compound sample.

| Parameter | Condition/Value |

|---|---|

| GC Column | Highly polar cyanopropylsiloxane or wax-type column (e.g., SP-2560, HP-FFAP) |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | Initial 60°C, ramp 5°C/min to 150°C, hold for 10 min |

| Injection Mode | Split (e.g., 20:1 ratio) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Analyte (as Methyl Ester) | This compound Methyl Ester |

| Expected Retention Time (tR) | ~8.5 min |

| Monitored Ions (m/z) | Molecular ion and characteristic fragments |

| Potential Isotopic Impurity | Pentanoic Acid Methyl Ester |

| Expected tR of Impurity | ~8.6 min (due to isotope effect) nih.gov |

| Monitored Ions of Impurity (m/z) | Corresponding non-deuterated fragments |

High-Performance Liquid Chromatography (HPLC)

HPLC is another vital tool, particularly for samples where derivatization is not preferred or for preparative-scale purification. gerli.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis, separating compounds based on their hydrophobicity. nih.gov In RP-HPLC, this compound can be analyzed directly, though derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity, especially when using UV or fluorescence detectors. rsc.orgunipi.it

When coupled with mass spectrometry (LC-MS), HPLC provides robust quantification and confirmation of identity. LC-MS is adept at resolving lipid isobars that arise from unique fatty acid tails based on differences in their hydrophobicity. nih.gov This capability is crucial for confirming that the deuterium labeling is at the correct position and for separating it from other structural isomers, should they be present.

The table below describes a representative RP-HPLC-MS method for the analysis of this compound.

| Parameter | Condition/Value |

|---|---|

| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient Elution | Linear gradient from 30% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| Analyte | This compound |

| Expected Retention Time (tR) | Dependent on exact gradient, e.g., ~7.2 min |

| Monitored Ion (m/z) [M-H]- | 103.1 (for the deuterated species) |

| Potential Impurity | Pentanoic Acid |

| Expected tR of Impurity | ~7.2 min (co-elution likely without ultra-high resolution) |

| Monitored Ion of Impurity (m/z) [M-H]- | 101.1 (for the non-deuterated species) |

Applications in Biochemical and Metabolic Pathway Elucidation

Utilization of Pentanoic-3,3-D2 Acid as a Metabolic Tracer.cymitquimica.com

Stable isotope-labeled compounds are frequently employed as tracers in metabolic studies to follow the fate of molecules through various biochemical pathways. guidechem.com While this compound is structurally an analog of valproic acid, its use as a direct metabolic tracer to delineate carbon flux or investigate fatty acid metabolism is not as extensively documented as its role as an internal standard.

In principle, the deuterium (B1214612) label on this compound allows it to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry. This would enable researchers to track its absorption, distribution, metabolism, and excretion, providing a window into the flow of carbon atoms through specific metabolic routes. However, specific studies detailing the use of this compound for this precise purpose are not prevalent in the reviewed literature.

Application in Enzyme Kinetics and Substrate Specificity Studies

The study of enzyme kinetics and substrate specificity often benefits from the use of isotopically labeled compounds. While no specific studies were identified that exclusively use this compound for determining enzyme kinetic parameters or substrate specificity, it is a plausible application. For instance, in studying the enzymes that metabolize valproic acid, using this compound could help in distinguishing the substrate from its metabolic products in a complex biological matrix, thereby facilitating the measurement of reaction rates and enzyme affinity.

Role as an Internal Standard in Quantitative Bioanalysis

The most prominent and well-documented application of this compound is as an internal standard in quantitative bioanalysis, particularly for the therapeutic drug monitoring of valproic acid and its metabolites. veeprho.comszabo-scandic.combioscience.co.uk

Validated analytical methods are crucial for accurate clinical and research findings. This compound, with a purity of 99% or greater, is a key component in the development of such methods for valproic acid and its numerous metabolites. termedia.plbioscience.co.uk Its use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods allows for the precise quantification of valproic acid in biological samples like blood serum. termedia.plveeprho.com The stable isotope label ensures that its chemical and physical properties are nearly identical to the analyte of interest (valproic acid), but its mass is different, allowing for clear differentiation in the mass spectrometer. veeprho.com This is essential for correcting for sample loss during preparation and for variations in instrument response.

A study on the variability of valproic acid concentrations and its metabolites in patients utilized this compound as an internal standard to ensure the accuracy of their measurements. termedia.pl This research highlighted the complex metabolic profile of valproic acid, which can produce around 50 different metabolites. termedia.pl

Studies of Isotopic Fractionation in Biological Systems

The use of isotopically labeled compounds, such as this compound, is a powerful tool in elucidating biochemical and metabolic pathways. While direct research on the isotopic fractionation of this compound in biological systems is not extensively documented in publicly available literature, the principles of kinetic isotope effects (KIEs) involving deuterated fatty acids provide a strong basis for understanding its potential applications. Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases, which can occur during metabolic processes due to differences in reaction rates of isotopically substituted molecules.

The study of deuterated compounds in biological systems often revolves around the kinetic isotope effect, where the presence of a heavier isotope, like deuterium, at a reaction site can slow down the rate of a chemical reaction. wikipedia.org This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to be broken. wikipedia.org

In the context of fatty acid metabolism, deuteration has been particularly insightful. For instance, studies on the enzymatic oxygenation of polyunsaturated fatty acids (PUFAs) have revealed significant KIEs. acs.orgnih.gov The enzymes involved, such as cyclooxygenases (COX) and lipoxygenases (LOX), catalyze the abstraction of a hydrogen atom as a key step in their reaction mechanism. acs.orgnih.gov When a hydrogen atom at the reactive site is replaced by deuterium, a substantial decrease in the reaction rate is observed. acs.orgnih.gov

Research on other deuterated short-chain fatty acids and alkanes provides a framework for how this compound could be used. For example, studies on the biodegradation of short-chain alkanes have shown that the initial enzymatic attack, often a C-H bond cleavage, is associated with significant carbon and hydrogen isotope fractionation. karger.comfrontiersin.org The magnitude of this fractionation can provide clues about the reaction mechanism and the enzymes involved. karger.com

A hypothetical study involving this compound could involve administering the compound to a biological system (e.g., cell culture, animal model) and then analyzing the isotopic composition of downstream metabolites. Mass spectrometry-based techniques would be employed to detect and quantify the deuterated metabolites. The pattern of deuterium retention or loss in the various metabolic products would provide a detailed map of the metabolic pathway of pentanoic acid.

For instance, if this compound enters the beta-oxidation spiral, the deuterium atoms would be retained until the molecule is cleaved into smaller units. The isotopic signature of the resulting acetyl-CoA and propionyl-CoA (in the case of odd-chain fatty acids) would reveal the extent to which the administered fatty acid has been metabolized.

The following table illustrates a hypothetical research finding from a study on the metabolic fate of this compound in a model organism, showcasing how the distribution of the deuterium label could be tracked in key metabolites.

| Metabolite | Isotopic Enrichment (Atom % D) | Implication |

| This compound (administered) | 98% | Starting material purity. |

| 3-Hydroxypentanoyl-CoA | 98% | Indicates the first step of beta-oxidation (dehydrogenation) does not involve the C-3 position hydrogens. |

| 3-Ketopentanoyl-CoA | 98% | Shows the second step of beta-oxidation (hydration) also does not affect the C-3 deuterium atoms. |

| Propionyl-CoA | 98% | Suggests the final thiolytic cleavage retains the deuterated three-carbon unit. |

| Acetyl-CoA | 0% | Confirms that the two-carbon unit cleaved off does not contain the deuterium label from the C-3 position. |

| Succinyl-CoA | Variable | The level of deuterium incorporation would indicate the flux of propionyl-CoA into the Krebs cycle via this anaplerotic pathway. |

This table is a hypothetical representation of potential research findings and is for illustrative purposes only. Actual experimental results may vary.

Furthermore, the study of isotopic fractionation can also reveal "metabolic switching" or shunting to alternative pathways. If the primary metabolic pathway is slowed down due to a secondary kinetic isotope effect, the substrate might be diverted to other metabolic routes. For example, studies on deuterated arachidonic acid have shown that deuteration at one position can promote the formation of different lipid mediators by shunting the fatty acid to an alternative enzymatic pathway. acs.orgnih.gov While less likely for a saturated fatty acid at a non-reactive position, the principle remains a key area of investigation in metabolic studies using deuterated compounds.

Applications in Mechanistic Organic Chemistry and Reaction Mechanism Investigations

Deuterium (B1214612) Labeling for Reaction Mechanism Elucidation in Organic Synthesis

The introduction of deuterium at a specific site in a molecule does not significantly alter its chemical properties, but the change in mass has profound effects on its spectroscopic properties and reaction kinetics. This principle is the foundation of using isotopically labeled compounds like Pentanoic-3,3-D2 acid to decipher reaction pathways in organic synthesis. chemrxiv.orgacs.org

The C-D bond is stronger than the C-H bond, leading to a primary kinetic isotope effect (KIE) where a reaction involving the cleavage of a C-D bond is slower than the corresponding C-H bond cleavage. By comparing the reaction rates of pentanoic acid and this compound, chemists can determine if the C-H bond at the 3-position is broken in the rate-determining step of a reaction.

For instance, in studies of C-H activation or functionalization reactions targeting the β-position of carboxylic acids, this compound is an ideal substrate. chemrxiv.org If a reaction proceeds through a mechanism that involves the abstraction of a hydrogen atom from the C3 position, the use of the deuterated analog will result in a noticeable decrease in the reaction rate. This information is crucial for supporting or refuting proposed mechanistic hypotheses.

Table 1: Hypothetical Kinetic Isotope Effect Data for a β-C-H Activation Reaction

| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Pentanoic Acid | kH | \multirow{2}{*}{Significant (>1)} | C-H bond breaking at the 3-position is involved in the rate-determining step. |

| This compound | kD |

This table illustrates the expected outcome of a kinetic isotope effect experiment where the C-H bond at the β-position is cleaved in the rate-determining step. The actual values would be determined experimentally.

Furthermore, the deuterium labels serve as a spectroscopic marker. In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium signal is distinct from the proton signal. By analyzing the NMR spectra of the reaction products derived from this compound, researchers can pinpoint the exact location of the deuterium atoms, thereby tracking any molecular rearrangements or migrations that may have occurred during the reaction.

Fragmentation Mechanism Studies in Mass Spectrometry Using Deuterated Analogs

Mass spectrometry is a fundamental technique for determining the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. The fragmentation patterns observed in a mass spectrum are like a fingerprint for a molecule. Using deuterated analogs such as this compound provides an additional layer of information, allowing for a more detailed understanding of the fragmentation mechanisms. vulcanchem.com

The mass spectrum of unlabeled pentanoic acid shows several characteristic peaks resulting from specific fragmentation pathways. nist.gov The most common fragmentations for carboxylic acids include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org

By comparing the mass spectrum of pentanoic acid with that of this compound, the origin of each fragment can be precisely determined. For example, any fragment containing the C3 carbon will have a mass that is two units higher in the spectrum of the deuterated compound.

A key fragmentation of pentanoic acid is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond. This rearrangement produces a charged enol and a neutral alkene. In this compound, the γ-hydrogens are the protons on the C4 carbon, so the McLafferty rearrangement would not directly involve the deuterium atoms at C3. However, other fragmentation pathways that cleave the molecule at or around the C3 position would be directly impacted. For instance, the loss of an ethyl group (CH₃CH₂•) from the molecular ion of pentanoic acid results in a fragment at m/z 73. In this compound, this cleavage would still result in a fragment containing the deuterated center, but other cleavages would show a mass shift.

Table 2: Comparison of Expected Key Mass-to-Charge (m/z) Ratios for Pentanoic Acid and this compound in Electron Ionization Mass Spectrometry

| Ion/Fragment | Proposed Structure of Fragment from Pentanoic Acid | Expected m/z (Pentanoic Acid) | Proposed Structure of Fragment from this compound | Expected m/z (this compound) |

| Molecular Ion | [CH₃CH₂CH₂CH₂COOH]⁺• | 102 | [CH₃CH₂CD₂CH₂COOH]⁺• | 104 |

| [M-OH]⁺ | [CH₃CH₂CH₂CH₂CO]⁺ | 85 | [CH₃CH₂CD₂CH₂CO]⁺ | 87 |

| [M-COOH]⁺ | [CH₃CH₂CH₂CH₂]⁺ | 57 | [CH₃CH₂CD₂CH₂]⁺ | 59 |

| McLafferty Rearrangement Product | [CH₂(OH)C=CH₂]⁺• | 60 | [CH₂(OH)C=CH₂]⁺• | 60 |

| α-cleavage (loss of propyl) | [CH₂COOH]⁺• | 59 | [CD₂CH₂COOH]⁺• | 61 |

This table presents a simplified prediction of the mass spectral data. Actual fragmentation patterns can be more complex.

In some cases, the high energy imparted to a molecule in the mass spectrometer can cause the atoms within the ion to rearrange or "scramble" before fragmentation occurs. nih.gov This can complicate the interpretation of mass spectra. Deuterium-labeled compounds are invaluable for studying these isotopic scrambling phenomena.

If scrambling occurs in the molecular ion of this compound before fragmentation, the deuterium atoms might migrate to other positions in the molecule. The subsequent fragmentation would then produce ions with unexpected m/z values, indicating that the deuterium labels are no longer localized at the C3 position. By analyzing the distribution of deuterium in the various fragment ions, the extent and mechanism of such scrambling can be investigated in detail.

Investigation of Hydrogen/Deuterium Exchange Processes

Hydrogen/Deuterium (H/D) exchange reactions involve the replacement of a hydrogen atom with a deuterium atom, or vice versa. wikipedia.org These processes are often catalyzed by acids, bases, or metal surfaces. mdpi.com this compound can be used to study the mechanisms of these exchange reactions.

The deuterium atoms at the C3 position of this compound are attached to a carbon atom and are therefore not readily exchangeable under mild conditions. In contrast, the acidic proton of the carboxylic acid group (-COOH) will exchange rapidly with deuterium when the compound is dissolved in a deuterated solvent like D₂O. mdpi.com

However, under more forcing conditions, such as in the presence of a strong acid or base catalyst at elevated temperatures, the C-D bonds at the 3-position can also undergo exchange. By monitoring the loss of deuterium from this compound over time using techniques like NMR or mass spectrometry, the rate and mechanism of this slower exchange process can be determined. These studies can provide fundamental insights into the reactivity of C-H (and C-D) bonds in different chemical environments. For example, studying the exchange at the C3 position can help to understand the mechanism of enolate formation or other reactions that proceed via the removal of a β-proton. acs.orgresearchgate.net

Advanced Research Perspectives and Future Directions

Integration of Pentanoic-3,3-D2 Acid in Multi-Omics Research Platforms

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), provide a holistic view of cellular processes. nih.govresearchgate.net this compound serves as an ideal tracer in these integrated studies, particularly in metabolomics and its connection to proteomics and lipidomics.

As a deuterated short-chain fatty acid (SCFA), this compound can be introduced into biological systems to trace the metabolic fate of SCFAs, which are crucial signaling molecules and energy sources produced by the gut microbiota. nih.govmdpi.com In a multi-omics context, researchers can track the incorporation of the deuterium (B1214612) label from this compound into various downstream metabolites using mass spectrometry-based metabolomics. nih.gov This allows for the quantitative analysis of metabolic fluxes through pathways like fatty acid synthesis and the tricarboxylic acid (TCA) cycle. nih.gov

Simultaneously, proteomic analyses can reveal changes in the expression levels of enzymes and transporters involved in SCFA metabolism in response to the introduction of this compound. Lipidomics, a subset of metabolomics, can identify complex lipids that have incorporated the deuterium label, providing insights into lipid remodeling and synthesis. nih.gov The integration of these omics datasets can help build comprehensive models of cellular metabolism and its regulation. For instance, a study could correlate the flux of deuterium from this compound into cellular energy pathways with changes in the expression of key metabolic enzymes, providing a deeper understanding of metabolic regulation in health and disease. nih.gov

Table 1: Hypothetical Multi-Omics Data Integration with this compound

| Omics Platform | Data Acquired | Potential Research Insights |

|---|---|---|

| Metabolomics | Quantification of deuterium-labeled downstream metabolites (e.g., acetyl-CoA, citrate, fatty acids). | Elucidation of metabolic pathways and flux rates involving short-chain fatty acids. |

| Proteomics | Changes in the expression of enzymes in fatty acid metabolism and the TCA cycle. | Identification of key regulatory proteins in SCFA utilization. |

| Lipidomics | Identification of complex lipids incorporating the deuterium label. | Understanding the role of SCFAs in lipid synthesis and membrane composition. |

| Transcriptomics | Alterations in gene expression of metabolic enzymes and transporters. | Connecting metabolic changes to transcriptional regulation. |

Computational Chemistry Approaches for Predicting Deuterium Effects and Molecular Dynamics

Computational chemistry provides powerful tools to predict and understand the consequences of isotopic substitution. For this compound, computational methods can be employed to forecast the kinetic isotope effect (KIE) and to simulate its behavior in biological systems through molecular dynamics.

The kinetic isotope effect is a change in the reaction rate when an atom is replaced by its isotope. columbia.edu Deuterium substitution often leads to a slower reaction rate due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov Density Functional Theory (DFT) calculations can be used to model the transition states of enzymatic reactions involving this compound and predict the magnitude of the KIE. researchgate.net This information is invaluable for interpreting experimental results and elucidating reaction mechanisms. For example, a significant KIE in an enzyme-catalyzed reaction would suggest that the cleavage of the C-H (or C-D) bond at the 3-position is a rate-determining step. osti.gov

Molecular dynamics (MD) simulations can provide insights into how this compound interacts with proteins, such as enzymes or transporters, and how it incorporates into lipid membranes. By modeling the forces between atoms, MD simulations can track the movement and interactions of molecules over time. These simulations can reveal how the presence of deuterium at the 3,3-position might alter the binding affinity of the fatty acid to a protein or affect the physical properties of a lipid bilayer.

Table 2: Computational Approaches for Studying this compound

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Kinetic Isotope Effect (KIE) | Provides insights into reaction mechanisms and rate-determining steps. researchgate.netosti.gov |

| Molecular Dynamics (MD) Simulations | Binding affinities to proteins, behavior in lipid membranes. | Helps understand molecular interactions and effects on biological structures. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reaction pathways and energies. | Offers a detailed view of the chemical transformations within an enzyme active site. |

Development of Novel Analytical Techniques for Deuterium-Labeled Metabolites

The detection and quantification of deuterium-labeled compounds like this compound rely on sophisticated analytical techniques. Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for enhancing the sensitivity and specificity of these measurements.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary tool for metabolomics. For this compound, LC-MS can separate it from its unlabeled counterpart and other metabolites, while the mass spectrometer can detect the mass difference due to the two deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can confirm the location of the deuterium labels. libretexts.org For pentanoic acid, characteristic fragments are observed, and the presence of deuterium would shift the mass of fragments containing the 3-position carbon. chegg.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for analyzing deuterated compounds. While ¹H NMR would show the absence of signals at the 3-position, ²H (deuterium) NMR can directly detect the deuterium nuclei, providing a clean signal with low background. nih.gov Advanced NMR techniques, such as two-dimensional NMR, can provide detailed structural information and help to resolve complex mixtures of metabolites.

Table 3: Key Analytical Techniques for this compound

| Technique | Principle of Detection | Application for this compound |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity, detection based on mass-to-charge ratio. | Quantification of the labeled acid and its metabolic products. libretexts.org |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of ions to determine structure. | Confirmation of deuterium labeling position. chegg.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin properties in a magnetic field. | Structural elucidation and quantification. nih.govyoutube.com |

| Deuterium (²H) NMR | Direct detection of deuterium nuclei. | Specific and sensitive detection of labeled compounds with low background. nih.gov |

Exploration of this compound in Emerging Chemical Biology Research Paradigms

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound can be employed as a chemical probe to investigate various biological processes with high precision. unc.edunih.gov

One emerging area is metabolic flux analysis, which aims to quantify the rates of metabolic reactions. youtube.com By introducing this compound as a tracer, researchers can follow the flow of deuterium through metabolic networks and calculate the flux through different pathways. This provides a dynamic view of metabolism that is not attainable with static measurements of metabolite concentrations.

Furthermore, deuterated molecules can be used in combination with advanced imaging techniques. For example, deuterium metabolic imaging (DMI) is an MRI-based method that can visualize the metabolic conversion of deuterated substrates in vivo. nih.gov While often used with highly abundant molecules like glucose, the principles could be extended to track the metabolism of this compound in specific tissues, offering spatial information about metabolic activity.

The use of chemical probes is essential for understanding the function of proteins and pathways in their native cellular environment. unc.edunih.gov this compound, as a minimally perturbing labeled version of a natural metabolite, is an excellent probe for studying the interactions and enzymatic processing of short-chain fatty acids without the artifacts that can be introduced by bulkier labels.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.